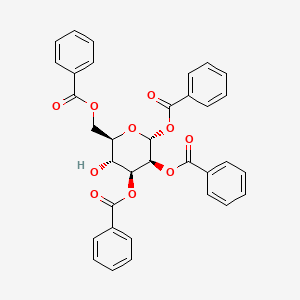
1,2,3,6-Tetra-O-benzoyl-a-D-mannopyranose
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Synthesis Analysis
The synthesis of 1,2,3,6-Tetra-O-benzoyl-α-D-mannopyranose typically involves the selective protection of the hydroxyl groups of α-D-mannopyranose. This process is crucial for subsequent reactions in synthetic routes, particularly in glycochemistry, where it serves as a key precursor for the construction of complex carbohydrate structures.
Molecular Structure Analysis
The molecular structure of 1,2,3,6-Tetra-O-benzoyl-α-D-mannopyranose features a pyranose ring with four benzoyl groups attached to its oxygen atoms. This structural arrangement significantly influences its chemical reactivity and physical properties, making it a versatile intermediate in organic synthesis.
Chemical Reactions and Properties
This compound participates in various chemical reactions, leveraging the reactivity of its benzoyl-protected hydroxyl groups. It is commonly used in glycosylation reactions to form glycosidic bonds, serving as a glycosyl donor in the presence of catalysts or activating agents. The benzoyl groups provide stability and control over the reaction's selectivity, facilitating the synthesis of desired glycosidic linkages.
Physical Properties Analysis
The physical properties of 1,2,3,6-Tetra-O-benzoyl-α-D-mannopyranose, such as solubility, melting point, and crystallinity, are significantly influenced by its benzoyl groups. These groups make the compound less hydrophilic than its parent sugar, altering its solubility in various solvents, which is essential for its application in organic synthesis.
Chemical Properties Analysis
The chemical properties of 1,2,3,6-Tetra-O-benzoyl-α-D-mannopyranose, including its reactivity towards nucleophiles and electrophiles, are defined by the presence of the benzoyl protecting groups. These groups not only protect the sugar's hydroxyl groups from unwanted reactions but also can be selectively removed or modified to introduce new functional groups, expanding the compound's utility in synthesis.
Wissenschaftliche Forschungsanwendungen
Benzoyl Peroxide and Acne Treatment
Benzoyl peroxide (BPO) is highlighted for its significant antibacterial, antikeratolytic, and comedolytic activity, making it a cornerstone in topical acne treatment. Its efficacy is noted as both a monotherapy and in combination with other antibiotics or retinoids for managing various forms of acne lesions. The unique property of BPO is its ability to reduce populations of drug-resistant variants of acne-causing bacteria, making it a recommended addition to long-term antibiotic regimens in acne treatment (Tanghetti & Popp, 2009).
Microbial Mannosidases in Biotechnology
The role of microbial mannosidases in hydrolyzing 1,4-β-mannopyranosyl linkages in hemicelluloses, producing mannose, is critical for applications in bioethanol production, synthesis of alkyl glycosides, and pharmaceutical agents. These enzymes, produced mainly by bacteria and fungi, operate over a wide range of pH and temperature, underscoring their versatility and potential in industrial applications (Chauhan & Gupta, 2017).
Benzopyran Derivatives in Therapeutics
Benzopyran derivatives exhibit a wide range of biological activities, supporting their therapeutic applications in various diseases. Their structural features correlate to physicochemical properties that define the extent of biological activity, suggesting their utility in developing novel therapeutic agents (Xiu et al., 2017).
Zukünftige Richtungen
1,2,3,6-Tetra-O-benzoyl-a-D-mannopyranose exhibits immense promise in research for combating a plethora of ailments including neoplasms and inflammatory disorders . Its distinctive molecular configuration makes it a valuable precursor for the synthesis of diverse pharmaceutical intermediates and medications .
Eigenschaften
IUPAC Name |
[(2R,3R,4S,5S,6R)-4,5,6-tribenzoyloxy-3-hydroxyoxan-2-yl]methyl benzoate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C34H28O10/c35-27-26(21-40-30(36)22-13-5-1-6-14-22)41-34(44-33(39)25-19-11-4-12-20-25)29(43-32(38)24-17-9-3-10-18-24)28(27)42-31(37)23-15-7-2-8-16-23/h1-20,26-29,34-35H,21H2/t26-,27-,28+,29+,34-/m1/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IBHLAWIOLBRAAK-LSPAEZJRSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)OCC2C(C(C(C(O2)OC(=O)C3=CC=CC=C3)OC(=O)C4=CC=CC=C4)OC(=O)C5=CC=CC=C5)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)C(=O)OC[C@@H]2[C@H]([C@@H]([C@@H]([C@H](O2)OC(=O)C3=CC=CC=C3)OC(=O)C4=CC=CC=C4)OC(=O)C5=CC=CC=C5)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C34H28O10 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
596.6 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1,2,3,6-Tetra-O-benzoyl-a-D-mannopyranose | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

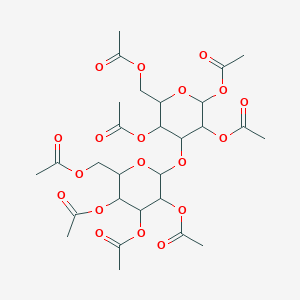
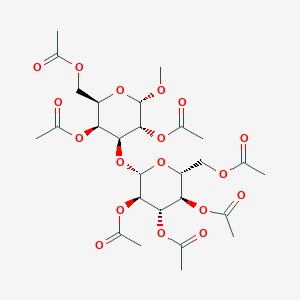
![[(2R,4Ar,6S,7R,8S,8aS)-8-hydroxy-6-methoxy-2-phenyl-4,4a,6,7,8,8a-hexahydropyrano[3,2-d][1,3]dioxin-7-yl] benzoate](/img/structure/B1139922.png)

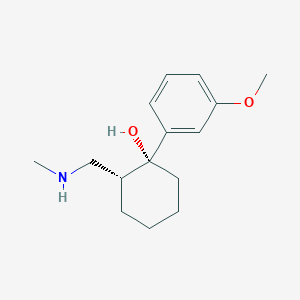
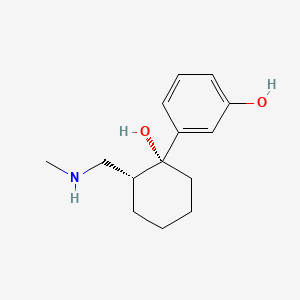

![(2S)-3-[(2R,3R,4S,5R,6R)-3,4-Diacetyloxy-6-(acetyloxymethyl)-5-[(2S,3R,4S,5S,6R)-3,4,5-triacetyloxy-6-(acetyloxymethyl)oxan-2-yl]oxyoxan-2-yl]oxy-2-(9H-fluoren-9-ylmethoxycarbonylamino)propanoic acid](/img/structure/B1139932.png)


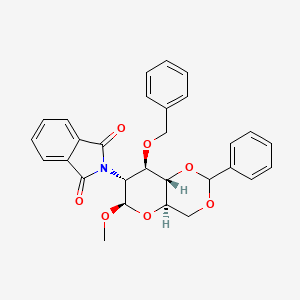
![(4aR,6R,7R,8R,8aS)-6-Methoxy-2-phenylhexahydropyrano[3,2-d][1,3]dioxine-7,8-diol](/img/structure/B1139938.png)

